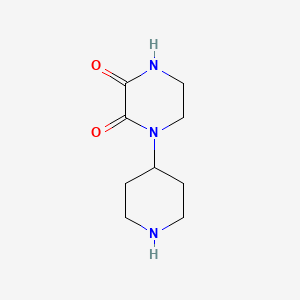

1-(Piperidin-4-yl)piperazine-2,3-dione

Description

Chemical Identity and Nomenclature

The chemical identity of this compound is precisely defined through its molecular formula C9H15N3O2, which indicates a molecular weight of 197.23 grams per mole. This molecular composition reflects the presence of nine carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, and two oxygen atoms, arranged in a specific three-dimensional architecture that combines piperidine and piperazine ring systems. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound officially designated as 1-piperidin-4-ylpiperazine-2,3-dione, clearly indicating the substitution pattern and functional group locations within the molecular structure.

Properties

IUPAC Name |

1-piperidin-4-ylpiperazine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c13-8-9(14)12(6-5-11-8)7-1-3-10-4-2-7/h7,10H,1-6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIBUFAGZUZGTDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCNC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Piperidin-4-yl)piperazine-2,3-dione, also known by its CAS number 1446407-30-2, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring connected to a piperazine moiety with two carbonyl groups. This unique structure allows it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

- Receptor Binding : It has shown potential as an antagonist for adenosine A2A receptors, which are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's .

- Enzyme Interaction : The compound may influence the activity of serine/threonine kinases, modulating pathways critical for cell signaling and metabolism .

Antimicrobial Properties

Recent studies indicate that this compound exhibits significant antibacterial and antifungal activity. In vitro tests have demonstrated its effectiveness against various strains of bacteria and fungi. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

These results suggest that the compound could serve as a promising candidate for developing new antimicrobial agents .

Antipsychotic Potential

Research has also explored the antipsychotic potential of derivatives related to this compound. For instance, compounds featuring similar structural motifs have demonstrated high affinity for dopamine D2 and serotonin receptors (5-HT1A, 5-HT2A), which are crucial in managing psychotic disorders. One study reported that certain derivatives inhibited hyperactivity in animal models without causing extrapyramidal symptoms, indicating a favorable side effect profile .

Case Studies

- Neurodegenerative Disorders : A study evaluated the effects of 1-(Piperidin-4-yl)piperazine derivatives on neuroinflammation and neuroprotection in models of Parkinson's disease. The findings suggested that these compounds could mitigate neuroinflammatory responses and enhance neuronal survival .

- Cancer Research : Another investigation focused on the compound's role in inhibiting tumor cell proliferation. The results indicated that it could induce apoptosis in cancer cells through modulation of key signaling pathways .

Safety and Toxicity

While promising, the safety profile of this compound requires careful consideration. Toxicological assessments are crucial to determine any adverse effects associated with its use in therapeutic contexts.

Scientific Research Applications

NLRP3 Inhibition

Recent studies have highlighted the compound's potential as an NLRP3 (NOD-like receptor protein 3) inhibitor, which is crucial in the inflammatory response. A series of derivatives based on 1-(Piperidin-4-yl)piperazine-2,3-dione were synthesized and evaluated for their ability to inhibit IL-1β release in LPS/ATP-stimulated human macrophages. Notably, certain derivatives demonstrated a concentration-dependent inhibition of pyroptosis and IL-1β release, suggesting that modifications to the compound can enhance its anti-inflammatory properties .

Sigma Receptor Affinity

Another significant application of this compound is its interaction with sigma receptors, particularly sigma receptor 1 (S1R). Research has shown that piperidine/piperazine-based compounds exhibit high affinity toward S1R, which is implicated in various neurological disorders. The binding affinity of these compounds was assessed through computational studies, revealing promising candidates for further development as therapeutic agents targeting S1R .

Precursor in Drug Synthesis

This compound serves as a valuable intermediate in the synthesis of various pharmacologically active compounds. Its structure allows it to be modified into derivatives that can enhance the efficacy and selectivity of drugs. For instance, it has been used as a scaffold for creating novel analgesics and anti-inflammatory agents .

Development of New Therapeutics

The compound's structural versatility makes it a candidate for developing new therapeutics across different therapeutic areas. The incorporation of piperidine and piperazine rings has been linked to improved pharmacokinetic properties in drug formulations, allowing for better interaction with target macromolecules .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Receptor Selectivity

Key structural analogs of 1-(Piperidin-4-yl)piperazine-2,3-dione include diketopiperazine derivatives with substitutions on the piperazine or piperidine rings. These modifications significantly influence receptor binding and functional activity:

- Substituent Effects : Bulky aromatic groups (e.g., benzyl in F116-0031) reduce receptor binding affinity compared to smaller aliphatic substituents (e.g., S-isopropyl in 1754-26) .

- Activity Cliffs : Subtle changes, such as replacing S-isopropyl (1754-26) with S-butyl (1754-56), switch selectivity from FPR2 to FPR1 and alter functional roles (antagonist vs. agonist) .

Physical and Conformational Properties

- Crystal Structure : Piperazine-2,3-dione rings adopt a half-chair conformation stabilized by weak C–H⋯O hydrogen bonds, as seen in 1,4-dimethylpiperazine-2,3-dione .

- Solubility : Polar substituents (e.g., 4-hydroxymethyl) enhance aqueous solubility, whereas hydrophobic groups (e.g., naphthylmethyl) favor membrane permeability .

Dopamine Receptor Affinity

Analogous compounds, such as 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine, exhibit high affinity for dopamine D2 receptors (Ki < 100 nM) due to interactions with orthosteric binding sites . In contrast, this compound lacks direct receptor data but serves as a scaffold for optimizing allosteric modulators .

Neurokinin Antagonism

Substituted piperidinyl-piperazine derivatives (e.g., 1-piperidin-3-yl-4-piperidin-4-yl-piperazines) demonstrate potent neurokinin NK1 antagonism, with IC₅₀ values in the nanomolar range . Structural alignment studies suggest that the piperazine-2,3-dione core may mimic peptide backbones, enhancing receptor docking .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(Piperidin-4-yl)piperazine-2,3-dione typically involves:

- Formation of a piperazine-2,3-dione ring system (a cyclic diketopiperazine derivative).

- Introduction or attachment of a piperidin-4-yl substituent at the nitrogen atom of the piperazine ring.

- Use of reducing agents or condensation reactions to complete the bicyclic structure.

Preparation of Piperazine-2,3-dione Core

A common approach to prepare the piperazine-2,3-dione core involves cyclization of diamines with diketones or esters:

Cyclization of Ethylenediamine Derivatives with Esters:

Reacting substituted or unsubstituted ethylenediamine with esters such as methyl benzoylformate leads to 3,4-dehydropiperazine-2-one intermediates. For example, methyl benzoylformate reacts with N-methyl ethylenediamine in methanol or toluene under controlled temperature (30–65 °C) to give 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one with yields around 48–70%.Reduction to Piperazine Derivatives:

The 3,4-dehydropiperazine-2-one intermediates are then reduced using hydride reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield piperazine derivatives. For instance, LiAlH4 reduction of 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one in tetrahydrofuran (THF) at 50–55 °C produces 1-methyl-3-phenylpiperazine in about 60% yield.

Detailed Reaction Conditions and Yields

Research Findings and Notes

- The key to successful preparation is controlling reaction temperature and stoichiometry during cyclization and reduction steps to maximize yield and purity.

- Use of hydride reducing agents such as LiAlH4 is effective for converting cyclic imides or lactams into the corresponding piperazine derivatives.

- Protecting groups (e.g., Boc on piperidine nitrogen) facilitate selective functionalization and prevent side reactions during multi-step syntheses.

- The synthetic methods are adaptable for preparing various substituted analogs for pharmaceutical research, including antipsychotic agents and other bioactive compounds.

Summary Table of Key Preparation Methods

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 1-(Piperidin-4-yl)piperazine-2,3-dione?

Methodological Answer:

The synthesis typically involves cyclization of diamines or functionalized precursors. A common approach includes:

- Step 1: Formation of the piperazine-2,3-dione core via cyclocondensation of ethylenediamine derivatives with α-keto acids under acidic or basic conditions.

- Step 2: Introduction of the piperidin-4-yl group via nucleophilic substitution or reductive amination. For example, coupling piperazine-2,3-dione with 4-aminopiperidine using carbodiimide-based coupling agents (e.g., HOBt/TBTU) in anhydrous DMF or THF .

- Purification: Column chromatography (e.g., silica gel with methanol/ammonium hydroxide gradients) or recrystallization from ethanol/water mixtures is recommended to achieve >95% purity .

Basic: How can researchers validate the structural integrity of this compound?

Methodological Answer:

A multi-spectroscopic approach is essential:

- NMR: ¹H and ¹³C NMR should confirm the piperazine-dione ring (e.g., carbonyl signals at ~170-180 ppm) and piperidinyl substituents (e.g., axial/equatorial proton splitting patterns).

- MS: High-resolution mass spectrometry (HRMS) verifies the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the bicyclic structure.

- XRD: Single-crystal X-ray diffraction provides definitive stereochemical confirmation, particularly for chiral centers in derivatives .

Advanced: What experimental strategies are used to evaluate the compound’s potential as a kinase inhibitor?

Methodological Answer:

Biological activity assessment requires:

- In vitro kinase assays: Use recombinant kinases (e.g., EGFR, CDK2) with ATP-Glo™ luminescence assays to measure IC₅₀ values. Include positive controls (e.g., staurosporine) and validate via dose-response curves .

- Cellular assays: Test antiproliferative effects in cancer cell lines (e.g., MCF-7, A549) using MTT assays. Pair with siRNA knockdown of target kinases to confirm mechanism-specific activity .

- Binding studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (Kd) and thermodynamics .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:

Yield discrepancies often arise from:

- Reagent purity: Ensure anhydrous conditions for moisture-sensitive steps (e.g., coupling reactions) and use freshly distilled triethylamine to neutralize HCl byproducts .

- Reaction monitoring: Employ TLC or LC-MS to track intermediate formation. Adjust stoichiometry if unreacted starting materials persist.

- Side reactions: Mitigate diketopiperazine formation (a common side product) by optimizing reaction temperature (40-60°C) and avoiding prolonged heating .

Advanced: What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

- Docking studies: Use AutoDock Vina or Schrödinger Suite to model binding poses in kinase active sites. Validate with molecular dynamics simulations (e.g., GROMACS) to assess stability of hydrogen bonds with catalytic lysine residues .

- QSAR modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond acceptors to optimize substituents for enhanced potency .

Advanced: How to assess the compound’s stability under physiological conditions?

Methodological Answer:

- pH stability: Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Analyze degradation products via HPLC-MS .

- Plasma stability: Mix with human or murine plasma (1:1 v/v) at 37°C. Centrifuge at timed intervals and quantify parent compound loss using LC-UV .

- Light sensitivity: Expose to UV-Vis light (300–800 nm) in quartz cuvettes. Monitor photodegradation via absorbance spectra .

Advanced: What strategies optimize enantiomeric purity in chiral derivatives of this compound?

Methodological Answer:

- Chiral chromatography: Use Chiralpak® columns (e.g., IA or IB) with hexane/isopropanol gradients to separate enantiomers.

- Asymmetric synthesis: Employ chiral auxiliaries (e.g., Evans oxazolidinones) during piperidin-4-yl group introduction .

- Crystallization-induced diastereomer resolution: Form diastereomeric salts with tartaric acid derivatives and selectively recrystallize .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.